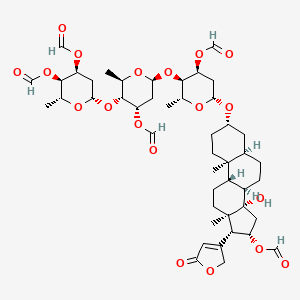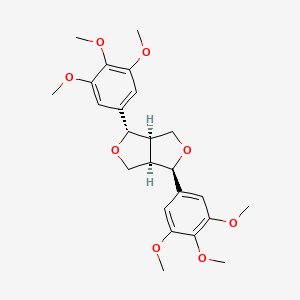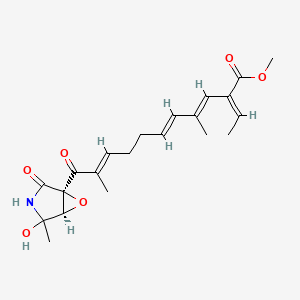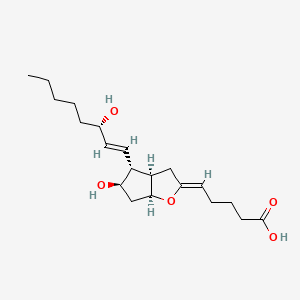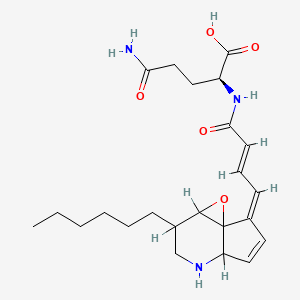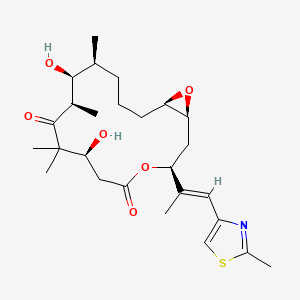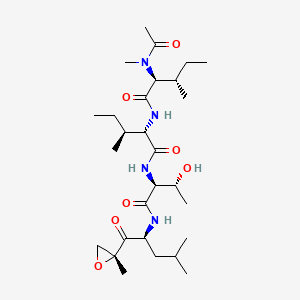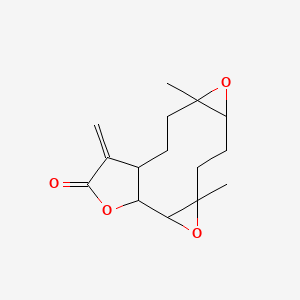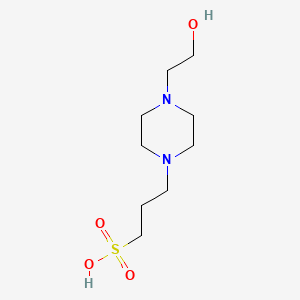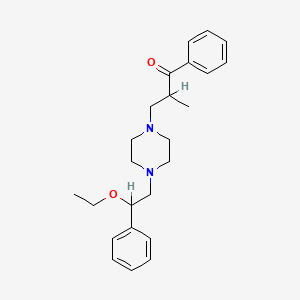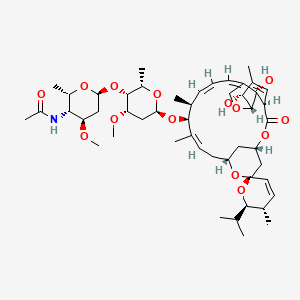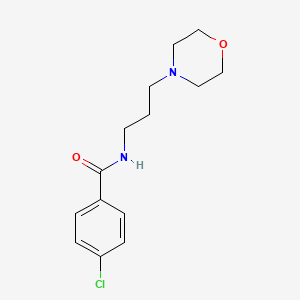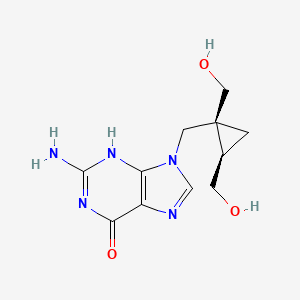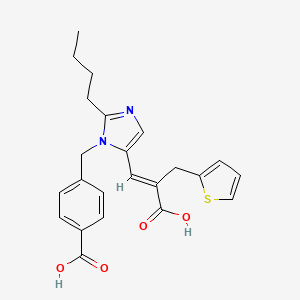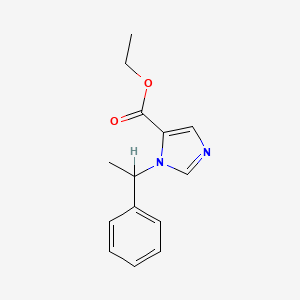
Amidate
概要
説明
Amidate, also known as Etomidate, is a short-acting intravenous anesthetic agent used for the induction of general anesthesia and for sedation during short operative procedures . It is chemically identified as ®- (+)-ethyl-1- (1-phenylethyl)-1H-imidazole-5-carboxylate . Each milliliter of Amidate contains etomidate, 2 mg, propylene glycol 35% v/v .
Synthesis Analysis
The synthesis of Amidate involves a series of chemical reactions. The synthesis cycle involves four chemical reactions: detritylation, coupling, capping, and oxidation . These cycles are repeated until the desired nucleotide sequence has been achieved .
Molecular Structure Analysis
Etomidate is an imidazole-based agonist of the γ-aminobutyric acid type A (GABA A) receptor used for the induction of general anesthesia and sedation . It was initially developed as an antifungal agent in 1964 by Janssen Pharmaceuticals, but during animal studies, its hypnotic effect was serendipitously observed .
Chemical Reactions Analysis
The reactivity of amides makes their direct reaction with nitrogen nucleophiles difficult; thus, the direct transamidation reaction needs a catalyst in order to activate the amide moiety and to promote the completion of the reaction because equilibrium is established .
科学的研究の応用
Selective Sorption and Catalysis
Amidate groups have been utilized to create a functionalized porous compound, demonstrating selective sorption towards guest molecules. A three-dimensional (3D) coordination network was constructed using a tridentate amide ligand, showcasing significant applications in selective heterogeneous base catalytic properties, such as the Knoevenagel condensation reaction. This illustrates the potential of amidate-functionalized materials in selective sorption and catalysis (Hasegawa et al., 2007).
Green Chemistry in Amide Synthesis
Research highlights the importance of developing green procedures for the synthesis of amides, which are crucial in various applications including pharmaceuticals and engineering plastics. Metal-catalyzed synthetic approaches in environmentally friendly aqueous mediums have been emphasized, underscoring the shift towards more sustainable methods in amide production (García-Álvarez et al., 2013).
Catalytic Hydroamination
Amidate ligands have been explored for their reactivity in catalytic hydroamination, presenting a modular approach for early transition-metal complexes. This highlights their potential in organic synthesis and hydroamination processes, offering insights into the coordination chemistry and reactivity trends of amidate-containing metal complexes (Lee & Schafer, 2007).
Activation of Amide C-N Bonds
The activation and cleavage of amide C-N bonds using Ni catalysis have opened new avenues for utilizing amides in various important transformations, including esterification and transamidation. This research provides new tools for building C-heteroatom and C-C bonds, promoting the use of amides as synthons in organic synthesis (Dander & Garg, 2017).
Direct Synthesis of Amides
Efficient synthesis of amides directly from alcohols and amines has been reported, showcasing the liberation of H2. This catalytic reaction, requiring no base or acid promoters, emphasizes the significance of amides in biochemical and chemical systems and highlights the push towards more efficient and environmentally friendly synthesis methods (Gunanathan, Ben‐David, & Milstein, 2007).
特性
IUPAC Name |
ethyl 3-(1-phenylethyl)imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUKDXXFDDZOKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347652 | |
| Record name | rac-Etomidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amidate | |
CAS RN |
15301-65-2, 33125-97-2 | |
| Record name | Ethnor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etomidate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | rac-Etomidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

